2-(benzylthio)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multistep chemical reactions, starting from simple precursors to gradually introduce the desired functional groups. For example, Khalil et al. (2012) demonstrated the reactivity of a cyanoacetamide derivative in synthesizing polysubstituted thiophene derivatives through reactions with active methylene reagents and elemental sulfur (Khalil, Sayed, & Raslan, 2012). Although not directly related to the synthesis of 2-(benzylthio)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide, this process exemplifies the type of chemical strategies that may be employed in synthesizing complex molecules with specific functional groups.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(benzylthio)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide has been investigated using various spectroscopic and computational techniques. Lukose et al. (2015) combined XRD diffraction, FT-IR, NMR spectroscopies, and DFT calculations to investigate the structure of 2-phenyl-N-(pyrazin-2-yl)acetamide (Lukose et al., 2015). These methodologies provide insights into the geometric parameters, vibrational frequencies, and electronic properties, offering a comprehensive understanding of the molecular structure.
Chemical Reactions and Properties
The reactivity of structurally similar compounds involves various chemical reactions leading to the synthesis of derivatives with potential biological activities. For instance, Sunder and Maleraju (2013) described the synthesis of acetamide derivatives demonstrating anti-inflammatory activity, highlighting the chemical versatility and potential pharmaceutical applications of these molecules (Sunder & Maleraju, 2013).
Physical Properties Analysis
The physical properties of compounds, including their crystalline structure and stability, can be deduced from single-crystal X-ray diffraction studies. Nayak et al. (2014) confirmed the structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide through X-ray diffraction, providing detailed insights into its crystal packing and hydrogen bonding interactions (Nayak et al., 2014).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity and potential biological activities, is crucial for compounds with therapeutic applications. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and investigated their antioxidant activity, demonstrating the significance of chemical structure in determining biological properties (Chkirate et al., 2019).
properties
IUPAC Name |
2-benzylsulfanyl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c22-17(13-24-11-14-4-2-1-3-5-14)21-10-16-18(20-8-7-19-16)15-6-9-23-12-15/h1-9,12H,10-11,13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHXOYHZMBGCLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide |
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